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Compound of Interest |

Compound Name: 3-Bromo-5-chlorobenzonitrile

CAS No.: 304854-55-5

Cat. No.: B1286475

\ J

User Note: The CAS number provided in your request (90902-83-3) corresponds to 3-Amino-2-
bromo-5-chloropyridine, a heterocyclic amine.[1] The chemical name 3-Bromo-5-
chlorobenzonitrile (the subject of this guide) corresponds to CAS 304854-55-5. Action
Required: Verify your specific structural requirements before procurement. This guide focuses
strictly on the benzonitrile derivative (CAS 304854-55-5) as requested by the chemical name.

3-Bromo-5-chlorobenzonitrile: Physical

Properties & Orthogonal Reactivity Guide
Executive Summary

3-Bromo-5-chlorobenzonitrile is a high-value halogenated aromatic scaffold used extensively
in medicinal chemistry for the synthesis of polysubstituted benzene derivatives. Its structural
uniqueness lies in the electronic and steric differentiation between the bromine and chlorine
atoms. This asymmetry allows for "orthogonal functionalization"—the ability to selectively react
the bromine atom under mild palladium-catalyzed conditions while leaving the chlorine atom
intact for subsequent transformations.

Chemical Identity & Structural Analysis
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Property Data

IUPAC Name 3-Bromo-5-chlorobenzonitrile

3-Chloro-5-bromobenzonitrile; 5-Bromo-3-
Common Synonyms o
chlorobenzonitrile

CAS Number 304854-55-5

Molecular Formula C7HsBrCIN

Molecular Weight 216.46 g/mol

SMILES N#CC1=CC(Cl)=CC(Br)=C1

InChl Key DRKWKPSNVQVDKZ-UHFFFAOYSA-N

Structural Insight: The molecule possesses

symmetry (planar). The nitrile group (-CN) is a strong electron-withdrawing group (EWG),
deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic
aromatic substitution (

), particularly at the positions ortho or para to the nitrile. However, the halogens are meta to the
nitrile, making

less favorable without strong forcing conditions, thereby prioritizing metal-catalyzed cross-
coupling pathways.

Physical & Thermodynamic Properties

Data synthesized from experimental certificates of analysis (CoA) and predicted
thermodynamic models.
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Property Value / Range Condition / Note

Physical State Crystalline Solid Powder to needle-like crystals

Yellowing indicates

Color White to Off-White o -
oxidation/impurities
] ] Sharp range indicates high
Melting Point 70.7-71.1°C )
purity
N ) @ 12 mmHg (Vacuum
Boiling Point 144 °C o
distillation)
Density 1.74 £ 0.1 g/cm3 Predicted (Solid state packing)
Flash Point ~100 °C Closed Cup (Estimated)
Refractive Index 1.623 Predicted
Lipophilic; poor aqueous
LogP (Octanol/Water) 3.01 N
solubility
Vapor Pressure 0.015 mmHg @ 25 °C (Low volatility)

Solubility Profile

» High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO),
Dimethylformamide (DMF), Tetrahydrofuran (THF).

o Moderate Solubility: Methanol, Ethanol (requires heating).

e Insoluble: Water (Hydrophobic).

Spectroscopic Characterization

Researchers should use these signals to validate compound identity during synthesis.

e 'H NMR (400 MHz, CDCls):

o The aromatic region displays three distinct signals due to the asymmetric substitution
pattern, typically appearing as triplets or doublets of doublets (dd) in the range of  7.60 —
7.90 ppm.
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o Diagnostic: The proton between the two halogens (C4-H) is often the most shielded or
distinct due to the combined inductive effects.

e IR Spectroscopy (KBr Pellet):
o 2230 — 2240 cm~1: Strong, sharp characteristic Nitrile (-C=N) stretch.
o 1550 — 1600 cm~*: Aromatic C=C skeletal vibrations.
o ~600 — 800 cm~: C-Cl and C-Br stretching bands (fingerprint region).
e Mass Spectrometry (GC-MS / LC-MS):
o Isotope Pattern: Distinctive "M, M+2, M+4" pattern due to the presence of both

(2:1 ratio) and
(3:1 ratio).

o Look for: A triplet-like cluster at m/z 215, 217, 219.

Synthesis Application: Orthogonal Coupling Strategy

The primary utility of 3-Bromo-5-chlorobenzonitrile is its ability to undergo sequential cross-
coupling. The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than
the C-Cl bond (~96 kcal/mol).

Experimental Logic:

» Activation: The C-Br bond undergoes oxidative addition with Pd(0) much faster than the C-CI
bond.

o Selectivity: By using mild catalysts (e.g., Pd(PPhs)4) and lower temperatures (<80°C), one
can exclusively substitute the bromine.

e Subsequent Reaction: The remaining chlorine can then be activated using electron-rich
ligands (e.g., Buchwald ligands like XPhos or SPhos) at higher temperatures (>100°C).

Workflow Diagram: Sequential Functionalization
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Figure 1: Chemoselective workflow exploiting the reactivity difference between Aryl-Br and Aryl-
Cl bonds.[1][2][3][4][5][6][7]

Handling, Safety & Storage

GHS Classification:

» Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
o Skin/Eye Irritation: Category 2 (Irritant).

Protocol for Safe Handling:

» Engineering Controls: Always handle within a certified chemical fume hood. The nitrile moiety
can metabolize to release cyanide ions in vivo under extreme conditions, though the acute
risk is primarily from the intact molecule's toxicity.

o PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

o Spill Management: Do not sweep dry dust (risk of inhalation). Dampen with an inert solvent
or water before collecting for disposal as hazardous halogenated organic waste.

Storage Conditions:
o Temperature: Ambient (15-25 °C).

o Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage is required to
prevent slow hydrolysis of the nitrile, although the compound is generally air-stable.

e Incompatibility: Strong oxidizing agents and strong bases (which may hydrolyze the nitrile to
an amide/acid).
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reference for the selective coupling protocols described).

o Littke, A. F,, & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
[8][9] Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for activating
the secondary chloride site).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1286475#3-bromo-5-chlorobenzonitrile-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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